molecular formula C17H27ClN2O4S B1682571 Sultopride hydrochloride CAS No. 23694-17-9

Sultopride hydrochloride

Cat. No. B1682571
CAS RN: 23694-17-9
M. Wt: 390.9 g/mol
InChI Key: IGOWMQPOGQYFFM-UHFFFAOYSA-N
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Description

Sultopride hydrochloride is an atypical antipsychotic of the benzamide chemical class . It is used in Japan, Hong Kong, and Europe to treat schizophrenia . It was launched by Sanofi-Aventis in 1976 .


Molecular Structure Analysis

The molecular formula of Sultopride hydrochloride is C17H26N2O4S . The molecular weight is 390.93 . The InChI code is 1S/C17H26N2O4S.ClH/c1-4-19-10-6-7-13 (19)12-18-17 (20)15-11-14 (24 (21,22)5-2)8-9-16 (15)23-3;/h8-9,11,13H,4-7,10,12H2,1-3H3, (H,18,20);1H .


Physical And Chemical Properties Analysis

Sultopride hydrochloride is a solid substance . It is soluble in water at a concentration of 2 mg/mL . The storage temperature is -20°C .

Scientific Research Applications

Clinical Efficacy in Psychiatric Disorders

Sultopride hydrochloride has been evaluated for its therapeutic efficacy in treating psychiatric disorders. A study conducted by Wang Zu-cheng (2001) in a randomized, double-blinded control setup, involving 150 patients with various psychiatric conditions, found that sultopride hydrochloride injection was effective and safe for treating patients with excitement symptoms (Wang Zu-cheng, 2001).

Chemiluminometric Analysis in Benzamides

Research by F. Aly, N. Alarfaj, and A. Alwarthan (2001) described a highly sensitive chemiluminescent method using flow injection for the determination of sultopride, among other substances. This method is based on the drugs' sensitizing effect on the chemiluminometric oxidation of sulphite by cerium(IV) (Aly, Alarfaj, & Alwarthan, 2001).

Pharmacological Differences with Sulpiride

A study by K. Moriuchi, Y. Imazu, and H. Yoneda (2004) compared the effects of sultopride and sulpiride on dopamine turnover in rats. They observed marked differences in the way these drugs affected various dopamine receptors in the brain, providing insights into their pharmacological differences in clinical use (Moriuchi, Imazu, & Yoneda, 2004).

Impact on Endocrine Systems in Women

Y. Miyachi, A. Mizuchi, Hiroe Hamano, and K. Sarai (2004) investigated the effects of chronic sultopride treatment on endocrine systems in schizophrenic women. They found significant changes in serum prolactin levels and other hormones, indicating the impact of sultopride on pituitary dopamine receptors (Miyachi, Mizuchi, Hamano, & Sarai, 2004).

Regional Brain Distribution in Rats

A study conducted by A. Mizuchi, N. Kitagawa, and Y. Miyachi (2004) used radioimmunoassays to investigate the regional distribution of sultopride in rat brains. They found that sultopride passed the blood-brain barrier more easily than sulpiride and concentrated in specific brain regions (Mizuchi, Kitagawa, & Miyachi, 2004).

Future Directions

While Sultopride hydrochloride is currently used in several countries to treat schizophrenia, the drug entry in DrugBank is still a stub and is scheduled to be fully annotated soon . This suggests that there may be ongoing research and potential future developments related to this compound.

properties

IUPAC Name

N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxybenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4S.ClH/c1-4-19-10-6-7-13(19)12-18-17(20)15-11-14(24(21,22)5-2)8-9-16(15)23-3;/h8-9,11,13H,4-7,10,12H2,1-3H3,(H,18,20);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGOWMQPOGQYFFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)CC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

23694-17-9, 53583-79-2 (Parent)
Record name Benzamide, N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-(ethylsulfonyl)-2-methoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23694-17-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sultopride hydrochloride [JAN]
Source ChemIDplus
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DSSTOX Substance ID

DTXSID0049070
Record name Sultopride hydrochloride
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Molecular Weight

390.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sultopride hydrochloride

CAS RN

55619-22-2, 23694-17-9
Record name Sultopride hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55619-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sultopride hydrochloride [JAN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sultopride hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0049070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-(ethylsulphonyl)-2-methoxybenzamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.279
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-(ethylsulphonyl)-2-methoxybenzamide monohydrochloride
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Record name SULTOPRIDE HYDROCHLORIDE
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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